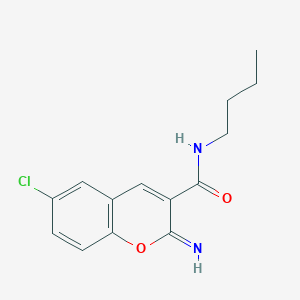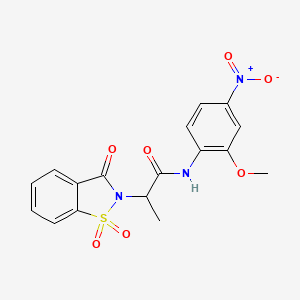![molecular formula C20H21N3O3 B6492605 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide CAS No. 942012-36-4](/img/structure/B6492605.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide, commonly referred to as NOPPE, is a synthetic compound that has been used in a variety of scientific research applications. NOPPE is a synthetic analog of the neurotransmitter glutamate and is structurally similar to the neurotransmitter N-methyl-D-aspartate (NMDA). NOPPE is used as an agonist for glutamate receptors, which are important for memory, learning, and other cognitive functions. NOPPE has a number of advantages for use in scientific research, including its ability to activate glutamate receptors without the side effects associated with NMDA receptor activation.
Aplicaciones Científicas De Investigación
NOPPE has a number of scientific research applications. It has been used in studies of memory and learning, as well as in studies of drug addiction and depression. NOPPE has also been used to study the effects of glutamate receptor antagonists on neuronal plasticity. In addition, NOPPE has been used to study the effects of glutamate receptor agonists on synaptic transmission and plasticity.
Mecanismo De Acción
NOPPE acts as an agonist for glutamate receptors, specifically the N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor. When NOPPE binds to the N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor, it activates the receptor and causes an influx of calcium ions into the neuron. This influx of calcium ions triggers a cascade of intracellular signaling pathways, which can lead to changes in neuronal plasticity and synaptic transmission.
Biochemical and Physiological Effects
NOPPE has a number of biochemical and physiological effects. It has been shown to activate the N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor and cause an influx of calcium ions into the neuron. This influx of calcium ions can lead to changes in neuronal plasticity and synaptic transmission. In addition, NOPPE has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and reward pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NOPPE has a number of advantages for use in lab experiments. It is a relatively stable compound and can be stored at room temperature. In addition, it is relatively easy to synthesize and has a relatively low cost. However, there are some limitations to using NOPPE in lab experiments. It is not as potent as other glutamate receptor agonists and can be easily inactivated by other compounds.
Direcciones Futuras
NOPPE has a number of potential future applications. It could be used in studies of memory and learning, as well as in studies of drug addiction and depression. It could also be used to study the effects of glutamate receptor antagonists on neuronal plasticity. In addition, NOPPE could be used to study the effects of glutamate receptor agonists on synaptic transmission and plasticity, as well as to study the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor activation on behavior and cognition. Finally, NOPPE could be used to study the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide receptor activation on the development and function of the nervous system.
Métodos De Síntesis
NOPPE is synthesized through a two-step process. The first step involves the reaction of a pyrrolidine derivative with 2-phenylethylamine in the presence of a catalyst. The second step involves the reaction of the intermediate with 2-chloroethyl-N-methyl-N-(2-phenylethyl)pyrrolidine-1-carboxylate in the presence of a base. This results in the formation of NOPPE.
Propiedades
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-10-5-13-23(18)17-9-4-8-16(14-17)22-20(26)19(25)21-12-11-15-6-2-1-3-7-15/h1-4,6-9,14H,5,10-13H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYYKKCEHQQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6492524.png)
![3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B6492529.png)

![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)


![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)
![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)